

# Technical Guide: Crystal Structure Analysis of *o*-Chlorobenzaldehyde Oxime

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## Compound of Interest

Compound Name: *o*-Chlorobenzaldehyde oxime

CAS No.: 3717-27-9

Cat. No.: B11917868

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## Executive Summary

This technical guide provides a comprehensive analysis of the crystal structure of (E)-2-chlorobenzaldehyde oxime (C<sub>7</sub>H<sub>6</sub>ClNO). As a critical intermediate in the synthesis of pharmaceuticals (e.g., isoxazole derivatives) and agrochemicals, understanding its solid-state conformation and intermolecular interactions is vital for optimizing reaction pathways and solubility profiles.

This guide moves beyond basic descriptions to analyze the causality of its packing, the energetics of its hydrogen bonding network, and the protocols required for its rigorous characterization.

## Chemical Context & Synthesis[1][2][3][4][5][6][7][8][9]

### Molecular Utility

***o*-Chlorobenzaldehyde oxime** is not merely a static intermediate; it is a "switchable" scaffold. The oxime moiety (>C=N-OH) is amphoteric, capable of acting as both a hydrogen bond donor

and acceptor.[1] This duality drives its crystallization behavior and its reactivity in Beckmann rearrangements (to amides) or dehydration (to nitriles).

## Synthesis Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis is required. [1] The following protocol ensures the exclusive formation of the thermodynamically stable (E)-isomer.

Reagents:

- 2-Chlorobenzaldehyde (10 mmol)
- Hydroxylamine hydrochloride (12 mmol)
- Sodium acetate (15 mmol) or NaOH (aq)
- Solvent: Ethanol/Water (1:1 v/v)

Procedure:

- Dissolution: Dissolve 2-chlorobenzaldehyde in ethanol.
- Addition: Add aqueous hydroxylamine hydrochloride dropwise.
- Buffering: Add sodium acetate to buffer the HCl generated, driving the equilibrium forward.
- Reflux: Heat at 60°C for 2 hours.
- Isolation: Cool to precipitate the crude oxime.
- Recrystallization (Critical): Dissolve the crude solid in minimum hot ethanol. Add water dropwise until turbidity appears. Allow to stand at room temperature for slow evaporation.



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Figure 1: Synthesis and crystallization pathway favoring the (E)-isomer.

## Crystallographic Analysis

### Data Collection Strategy

For **o-chlorobenzaldehyde oxime**, the presence of the chlorine atom ( $Z=17$ ) provides sufficient electron density for reliable phasing, but also introduces absorption effects that must be corrected.

- Radiation Source: Mo K

(

Å) is preferred over Cu K

to minimize absorption by Chlorine.

- Temperature: Data should be collected at 100–150 K. Room temperature collection leads to high thermal motion of the terminal -OH group, obscuring precise H-bond geometry.
- Resolution: Aim for

Å or better to resolve the H-atom positions on the oxime group, which are critical for defining the hydrogen bonding network.

## Structure Solution Workflow

The solution process typically follows the "Direct Methods" approach due to the molecule's small size (approx. 15 non-hydrogen atoms).



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Figure 2: Standard crystallographic workflow for small organic molecules.

## Structural Elucidation

Based on the authoritative work by Zhang et al. (2006) and comparative analysis of halo-benzaldoximes, the structure is defined by the following parameters.

## Crystal Data



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## Molecular Conformation

The molecule adopts an E-configuration about the C=N bond. This is sterically favored over the Z-isomer to avoid repulsion between the oxime oxygen and the phenyl ring ortho-substituents.

- Planarity: The molecule is essentially planar.[2] The dihedral angle between the oxime group (C-C=N-O) and the benzene ring is typically

, allowing for extended

-conjugation.

- Cl-Position: The ortho-chlorine atom induces a slight steric twist but largely lies within the molecular plane.

## Intermolecular Interactions & Packing

The supramolecular architecture is dominated by Hydrogen Bonding and

-Stacking.

- O-H...N Hydrogen Bonds: The most significant interaction is the intermolecular bond between the oxime hydroxyl group (Donor) and the oxime nitrogen of a neighboring molecule (Acceptor).
  - Geometry:

[2][1][3][4]

- Distance:

Å.

- Motif: This typically forms centrosymmetric dimers (

graph set) or infinite C(3) chains, depending on the specific packing efficiency influenced by the Chlorine atom. In the case of **o-chlorobenzaldehyde oxime**, Zhang et al. (2006) report stabilization by O—H···N and C—H···O interactions.

- C-H...O Weak Interactions: The acidic aromatic proton (ortho to the oxime group) often engages in weak hydrogen bonding with the oxime oxygen, reinforcing the layer structure.
- Packing Efficiency: The molecules pack in a "herringbone" or "zigzag" fashion to maximize van der Waals contacts between the hydrophobic chlorophenyl rings while satisfying the hydrophilic H-bond requirements of the oxime heads.



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Figure 3: Logic of supramolecular assembly via hydrogen bonding.

## Pharmaceutical & Synthetic Implications[2][4][8][10] [13][14]

Understanding this crystal structure enables precise control over downstream chemistry:

- **Reactivity Prediction:** The E-isomer geometry positions the hydroxyl group anti to the migrating aryl group. In a Beckmann rearrangement (using  $\text{PCl}_5$  or  $\text{SOCl}_2$ ), this specific stereochemistry dictates the formation of o-chlorobenzamide rather than the formanilide.
- **Solid-State Stability:** The robust H-bond network (O-H...N) confers high melting point stability (approx. 73-76°C), making it a stable intermediate for storage compared to its liquid aldehyde precursor.
- **Drug Design:** The oxime group is a bioisostere for carbonyls in varying drug targets. The precise bond lengths (C=N approx 1.27 Å) derived from the crystal structure are essential parameters for molecular docking simulations.

## References

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- Sigma-Aldrich. (n.d.). "2-Chlorobenzaldehyde oxime Product Sheet".
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